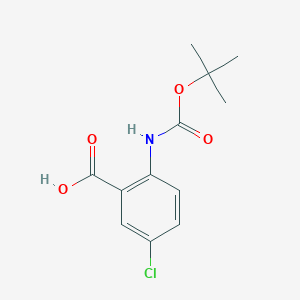

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJIXFKVVPTMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363956 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253677-29-1 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid chemical properties

An In-Depth Technical Guide to 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid

This guide provides a comprehensive technical overview of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounding all claims in authoritative references.

Core Compound Identity and Physicochemical Properties

This compound, also known as N-Boc-5-chloroanthranilic acid, is a derivative of 2-amino-5-chlorobenzoic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This structural modification is pivotal, as it temporarily masks the nucleophilicity of the amine, allowing for selective reactions at other sites of the molecule, primarily the carboxylic acid group. Its role as a building block is critical in the synthesis of complex pharmaceutical and agrochemical compounds.[2][3]

Table 1: Compound Identification and Properties

| Parameter | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 5-chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]benzoic acid | [1] |

| CAS Number | 253677-29-1 | [1][4] |

| Molecular Formula | C₁₂H₁₄ClNO₄ | [1] |

| Molecular Weight | 271.7 g/mol | [1] |

| Appearance | Typically a white to off-white solid/powder | Inferred from related compounds |

| Purity | Commercially available in various purities, e.g., ≥97% | [1] |

| Storage | Room temperature, in a dry, well-ventilated area |[1] |

Synthesis and Mechanistic Rationale

The primary route to this compound is through the protection of the amino group of its precursor, 2-amino-5-chlorobenzoic acid. The selection of the Boc group is a deliberate and strategic choice in multi-step synthesis.

Causality of Experimental Design: Why the Boc Group?

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis for several critical reasons:[5]

-

Stability: It is robust and stable under a wide range of reaction conditions, including those involving nucleophiles and bases.[6][7] This allows for extensive modification of other parts of the molecule without disturbing the protected amine.

-

Mild Deprotection: The Boc group can be removed efficiently under mild acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), which typically do not affect other acid-labile groups.[5][8] This orthogonality is crucial for complex synthetic pathways.

-

Improved Solubility: The bulky tert-butyl group often enhances the solubility of intermediates in organic solvents, simplifying reaction work-ups and purification.

The synthesis workflow is a classic example of a protection strategy, which is fundamental to modern organic chemistry.

Caption: General workflow for the Boc protection of 2-amino-5-chlorobenzoic acid.

Protocol: Synthesis via Boc Protection

This protocol is a self-validating system based on well-established procedures for the N-tert-butyloxycarbonylation of amines.[5][7][8]

Step 1: Dissolution of Starting Material

-

In a round-bottom flask, dissolve 2-amino-5-chlorobenzoic acid (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or a 1:1 mixture of dioxane and water.

-

Add a base, typically triethylamine (TEA, 1.5 eq.) or sodium hydroxide (1.1 eq.), to the solution and stir until all solids are dissolved. The base acts to deprotonate the amine, increasing its nucleophilicity.[5]

Step 2: Addition of Boc Anhydride

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) portion-wise at room temperature. The amine attacks a carbonyl carbon of the Boc₂O, initiating the protection reaction.[9]

-

Causality: A slight excess of Boc₂O ensures the complete conversion of the starting material. The reaction mechanism involves the formation of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and t-butoxide.[5]

Step 3: Reaction Monitoring

-

Allow the reaction to stir at room temperature for 2-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

Step 4: Work-up and Isolation

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous residue with water and perform an acidic work-up. Acidify the solution to a pH of ~2-3 using a cold, dilute acid like 1M HCl or citric acid solution. This step protonates the carboxylic acid, causing the product to precipitate.

-

Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure solid.

Applications in Pharmaceutical and Agrochemical Synthesis

The primary value of this compound lies in its role as a versatile intermediate. The precursor, 2-amino-5-chlorobenzoic acid, is a known building block for pharmaceuticals, including anti-inflammatory agents and PAK4 inhibitors for cancer therapy, as well as agrochemicals like herbicides.[2][3][10] The Boc-protected version is essential for syntheses where the carboxylic acid must be modified (e.g., converted to an amide or ester) without interference from the amino group.

Caption: The "Protect-React-Deprotect" strategy enabled by the title compound.

Example Application: Synthesis of Bioactive Amides A common synthetic route involves coupling the carboxylic acid of 2-(Boc-amino)-5-chlorobenzoic acid with a desired amine (R-NH₂) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This forms a stable amide bond. In a subsequent step, the Boc group is removed with an acid like TFA to reveal the free 2-amino group in the final molecule, a structure often found in pharmacologically active compounds like quinazolinone derivatives.[2]

Spectroscopic and Analytical Profile

Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for its functional groups:

-

~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, broadened due to hydrogen bonding.[11]

-

~3400-3300 cm⁻¹ (sharp): N-H stretching of the Boc-carbamate.

-

~1710-1680 cm⁻¹ (strong): C=O stretching of the carboxylic acid carbonyl.[12]

-

~1700-1670 cm⁻¹ (strong): C=O stretching of the Boc-carbamate carbonyl.

-

~1320-1210 cm⁻¹: C-O stretching of the carboxylic acid.

-

~800-700 cm⁻¹: C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

~9-11 ppm (singlet, 1H): N-H proton of the carbamate.

-

~7.5-8.0 ppm (multiplets, 3H): Aromatic protons on the chlorobenzoic acid ring. Their specific shifts and coupling constants will depend on the electronic effects of the three substituents.

-

~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.[13] This is a highly characteristic and easily identifiable signal.

-

-

¹³C NMR:

-

~165-175 ppm: Carbonyl carbon of the carboxylic acid.

-

~150-155 ppm: Carbonyl carbon of the Boc group.

-

~120-140 ppm: Aromatic carbons.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

Mass Spectrometry (MS) The Electron Ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 271 (for ³⁵Cl isotope) and 273 (for ³⁷Cl isotope). A prominent fragment would be the loss of the tert-butyl group (M-57) or isobutylene (M-56).

Safety, Handling, and Disposal

No specific Material Safety Data Sheet (MSDS) is widely available for this compound. Therefore, it must be handled with the precautions appropriate for its parent compound, 2-amino-5-chlorobenzoic acid, and related aromatic carboxylic acids.[14]

Hazard Identification (based on 2-amino-5-chlorobenzoic acid):

-

Skin Irritation: Causes skin irritation.[14]

-

Eye Irritation: Causes serious eye irritation.[14]

-

Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Spill Management: In case of a spill, avoid creating dust. Sweep up the solid material carefully and place it into a suitable, sealed container for disposal.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.

References

-

PrepChem. Preparation of 2-amino-5-chlorobenzoic acid. Available at: [Link]

-

Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid. Available at: [Link]

-

PrepChem. Synthesis of 2-amino-5-chlorobenzoic acid. Available at: [Link]

-

Local Pharma Guide. This compound. Available at: [Link]

-

Agrawal, N. et al. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 2002. Available at: [Link]

-

Shaik, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. J Saudi Chem Soc, 2021. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Biological Magnetic Resonance Bank. 2-Chlorobenzoic Acid. Available at: [Link]

-

NIST. Benzoic acid, 2-amino-5-chloro-. Available at: [Link]

- Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

PubChem. 2-Amino-5-chlorobenzoic acid. Available at: [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

-

ResearchGate. Experimental FT-IR spectrum of 2-chlorobenzoic acid. Available at: [Link]

Sources

- 1. 2-((tert-butoxycarbonyl)amino)-5-chlorobenzoic acid, CasNo.253677-29-1 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]

- 4. 253677-29-1|2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid|BLD Pharm [bldpharm.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Benzoic acid, 2-amino-5-chloro- [webbook.nist.gov]

- 12. 2-Chlorobenzoic acid(118-91-2) IR3 spectrum [chemicalbook.com]

- 13. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 14. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc-5-chloroanthranilic Acid: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of N-Boc-5-chloroanthranilic acid, a key building block in modern medicinal chemistry. We will delve into its chemical structure and nomenclature, explore detailed synthesis and purification protocols, and discuss its critical applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Unveiling the Core Structure: Nomenclature and Physicochemical Properties

N-Boc-5-chloroanthranilic acid, systematically named 2-(tert-butoxycarbonylamino)-5-chlorobenzoic acid , is a derivative of anthranilic acid. The structure features a benzoic acid core with a chlorine atom at the 5-position and a tert-butoxycarbonyl (Boc) protected amine at the 2-position. This strategic placement of functional groups makes it a valuable intermediate in organic synthesis.

The Boc protecting group is crucial for modulating the reactivity of the amino group, preventing self-reaction and allowing for selective transformations at other positions of the molecule. Its facile removal under acidic conditions provides a key advantage in multi-step synthetic sequences.

Physicochemical Data Comparison

| Property | 2-Amino-5-chlorobenzoic Acid (Starting Material) | N-Boc-5-chloroanthranilic Acid (Product) |

| Molecular Formula | C₇H₆ClNO₂ | C₁₂H₁₄ClNO₄ |

| Molecular Weight | 171.58 g/mol | 271.70 g/mol |

| Appearance | White to light yellow crystalline powder[1] | Expected to be a white to off-white solid |

| Melting Point | 204-206 °C (decomposes)[1] | Expected to be lower than the starting material due to the bulky Boc group |

| Solubility | Soluble in water[1][2] | Expected to have reduced water solubility and increased solubility in organic solvents (e.g., DMSO, Methanol) |

| pKa | ~4.57 (predicted for the carboxylic acid)[1] | The pKa of the carboxylic acid is expected to be similar to the parent compound. |

Synthesis of N-Boc-5-chloroanthranilic Acid: A Validated Protocol

The synthesis of N-Boc-5-chloroanthranilic acid is achieved through the protection of the amino group of 2-amino-5-chlorobenzoic acid using di-tert-butyl dicarbonate (Boc₂O). The following protocol is a robust and scalable method for this transformation.

Experimental Protocol: N-Boc Protection of 2-Amino-5-chlorobenzoic Acid

Objective: To synthesize N-Boc-5-chloroanthranilic acid with high purity and yield.

Materials:

-

2-Amino-5-chlorobenzoic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)[3]

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-5-chlorobenzoic acid (1.0 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[3]

-

Reaction: To the stirred solution at room temperature, add di-tert-butyl dicarbonate (1.1 equivalents).[3] The reaction mixture is expected to become homogeneous within an hour. Continue stirring for an additional 2 hours to ensure complete reaction.

-

Work-up:

-

Dilute the reaction mixture with water.

-

Perform an extractive work-up with ethyl acetate to remove the oxime byproduct and other impurities.[3]

-

Acidify the aqueous layer with a 5% citric acid solution to a pH of approximately 3-4. This will protonate the carboxylic acid and precipitate the product.

-

Extract the product into ethyl acetate (3x).

-

-

Purification:

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-5-chloroanthranilic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain a high-purity product.

-

Causality Behind Experimental Choices:

-

Triethylamine: Acts as a base to deprotonate the amino group, increasing its nucleophilicity to attack the Boc₂O. A slight excess ensures the reaction goes to completion.

-

Dioxane/Water Solvent System: Provides a medium that can dissolve both the polar starting material and the less polar Boc₂O.

-

Acidic Work-up: The addition of citric acid is crucial for protonating the carboxylate, making the final product less water-soluble and allowing for its extraction into an organic solvent.

Analytical Characterization: Ensuring Purity and Identity

Accurate characterization of N-Boc-5-chloroanthranilic acid is essential for its use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for determining the purity of N-Boc-5-chloroanthranilic acid.

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should provide good separation of the product from the starting material and any potential byproducts. For LC-MS analysis, volatile buffers like ammonium acetate or ammonium formate should be used instead of TFA.[4]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the tert-butyl group of the Boc protector, and the NH proton. Based on the analysis of similar compounds, the aromatic protons should appear as multiplets in the range of 7.0-8.0 ppm.[5] The nine protons of the tert-butyl group will give a sharp singlet at around 1.5 ppm. The NH proton will appear as a broad singlet, and its chemical shift will be solvent-dependent.

-

¹³C NMR: The carbon NMR will show distinct signals for the carboxylic acid carbon (~170 ppm), the carbonyl of the Boc group (~153 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and the aromatic carbons.[5][6]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and the carbamate, and the C-Cl stretching.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak for the deprotonated molecule [M-H]⁻.

Applications in Drug Discovery and Medicinal Chemistry

N-Boc-5-chloroanthranilic acid is a versatile building block for the synthesis of a wide range of biologically active molecules. The anthranilic acid scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[7][8]

Synthesis of Heterocyclic Scaffolds

The functional groups of N-Boc-5-chloroanthranilic acid allow for its elaboration into various heterocyclic systems, including:

-

Quinazolinones: These compounds are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. 5-Chloroanthranilic acid is a common starting material for the synthesis of 6-chloro-quinazolinone derivatives.[9][10]

-

Benzodiazepines: 2-Amino-5-chlorobenzoic acid can serve as a precursor in the synthesis of intermediates for benzodiazepines like diazepam.[9][10]

Role in Specific Drug Synthesis

While direct incorporation of the intact N-Boc-5-chloroanthranilic acid into a final drug is less common, its precursor, 2-amino-5-chlorobenzoic acid, is a key intermediate in the synthesis of several pharmaceuticals. For instance, its methyl ester is a crucial component in the synthesis of Tolvaptan , a selective vasopressin V₂-receptor antagonist used to treat hyponatremia.[8]

Conclusion

N-Boc-5-chloroanthranilic acid is a strategically important synthetic intermediate with significant applications in drug discovery. Its well-defined structure, coupled with robust synthetic and analytical protocols, makes it a valuable tool for medicinal chemists. The ability to readily introduce and remove the Boc protecting group provides the necessary control for complex multi-step syntheses of novel therapeutic agents. As research into new heterocyclic scaffolds continues, the demand for versatile building blocks like N-Boc-5-chloroanthranilic acid is expected to grow.

References

-

Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-948. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. [Link]

-

Fisher Scientific. 2-Amino-5-chlorobenzoic acid, 98%. [Link]

-

Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Journal of the Serbian Chemical Society, 80(10), 1257-1265. [Link]

-

Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid. [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. SciSpace. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]

-

The Royal Society of Chemistry. Experimental Procedures. [Link]

-

Aapptec. Attaching Boc Protecting Groups With BOC-ON. [Link]

-

SpectraBase. ANTHRANILIC ACID, 5-CHLORO-, BUTYL ESTER - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubChem. 2-Amino-5-chlorobenzoic acid. [Link]

-

ResearchGate. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

NUCLEUS. CLG-PST5.06 Screening for Pesticides by LC/MS/MS and GC/MS/MS. [Link]

-

ResearchGate. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. [Link]

-

ResearchGate. Table 1 . 1 H-and 13 C-NMR Chemical Shift Data for Compounds 1 and 2. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- U.S. Patent No. WO2013071348A1. (2013). Substituted heteroaryl compounds as protein kinase inhibitors.

-

International Journal of Pharmaceutical Sciences. analysis of amino acids by high performance liquid chromatography. [Link]

Sources

- 1. 2-Amino-5-chlorobenzoic acid CAS#: 635-21-2 [m.chemicalbook.com]

- 2. 2-Amino-5-chlorobenzoic acid, 98% | Fisher Scientific [fishersci.ca]

- 3. peptide.com [peptide.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scispace.com [scispace.com]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. guidechem.com [guidechem.com]

- 10. benchchem.com [benchchem.com]

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid molecular weight and formula

An In-Depth Technical Guide to 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the use of this compound. It provides an in-depth analysis of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications as a critical building block in modern medicinal chemistry.

Core Compound Identification and Physicochemical Properties

This compound is a synthetic organic compound that belongs to the class of N-protected amino acids. It is a derivative of 2-amino-5-chlorobenzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other functional sites, primarily the carboxylic acid group. Its structural features make it a valuable intermediate in the synthesis of complex pharmaceutical agents and other fine chemicals.

The chemical structure of this compound is presented below.

Caption: Chemical Structure of the title compound.

Table 1: Core Compound Identifiers

| Identifier | Value |

|---|---|

| Molecular Formula | C12H14ClNO4[1] |

| Molecular Weight | 271.70 g/mol [1] |

| CAS Number | 253677-29-1[1] |

| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-5-chlorobenzoic acid |

| Common Synonyms | N-Boc-5-chloroanthranilic acid, 5-Chloro-2-(Boc-amino)benzoic acid |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white solid/powder |

| Purity | Typically ≥95% |

| Storage | Sealed in dry, room temperature conditions[1] |

The Boc Protecting Group: A Deliberate Synthetic Strategy

In organic synthesis, particularly in the construction of complex molecules like active pharmaceutical ingredients (APIs), the ability to selectively modify one functional group in the presence of others is paramount. The precursor to our title compound, 2-amino-5-chlorobenzoic acid, possesses two reactive sites: a nucleophilic amino group (-NH2) and a carboxylic acid (-COOH). Attempting to perform reactions at the carboxylic acid (e.g., amide bond formation, esterification) without modifying the amino group would lead to undesired side reactions, such as polymerization or self-amidation.

Causality of Protection: The tert-butoxycarbonyl (Boc) group is employed as a temporary "mask" for the amino group. Its key features, which underpin its widespread use, are:

-

Ease of Installation: It is readily introduced by reacting the parent amine with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions.

-

Robustness: The Boc group is stable to a wide range of reaction conditions, including those used for nucleophilic substitution, saponification, and many oxidation/reduction reactions. This stability is crucial for ensuring it remains intact during subsequent synthetic steps.

-

Orthogonality and Facile Removal: The Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent). This process is clean and typically proceeds to completion, regenerating the free amine without disturbing other acid-labile groups if conditions are chosen carefully.

This strategic protection-deprotection sequence is a cornerstone of modern synthetic chemistry, providing a reliable and validated system for achieving complex molecular architectures.

Synthesis and Experimental Protocol

The synthesis of this compound is a straightforward and high-yielding procedure starting from the commercially available 2-amino-5-chlorobenzoic acid.

Workflow: N-Boc Protection of 2-Amino-5-chlorobenzoic Acid

Sources

A Comprehensive Technical Guide to the Physical Properties of 2-(tert-Butoxycarbonylamino)-5-chloro-benzoic acid

Abstract

This technical guide provides an in-depth analysis of the core physical properties of 2-(tert-Butoxycarbonylamino)-5-chloro-benzoic acid (CAS No. 253677-29-1). Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key identification data, experimentally reported physical characteristics, and predictive spectral analyses. Furthermore, it outlines robust, field-proven methodologies for the experimental determination of these properties, explaining the scientific rationale behind each protocol. The guide is structured to serve as a practical reference for laboratory work and to support the broader understanding of this compound's role as a valuable building block in organic and medicinal chemistry.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research and development. 2-(tert-Butoxycarbonylamino)-5-chloro-benzoic acid is a derivative of 2-amino-5-chlorobenzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This modification is common in peptide synthesis and organic chemistry to prevent the amine from participating in undesired side reactions.

The compound is systematically identified by the following descriptors:

| Identifier | Value | Source |

| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-5-chlorobenzoic acid | [1] |

| CAS Number | 253677-29-1 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄ClNO₄ | [1][2] |

| Molecular Weight | 271.70 g/mol | [2] |

| Synonyms | N-Boc-5-chloroanthranilic acid, Boc-2-amino-5-chlorobenzoic acid, 5-Chloro-2-((tert-butoxycarbonyl)amino)benzoic acid | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O | [2] |

| InChI Key | QNRXWUBPCIBQMX-UHFFFAOYSA-N | [1] |

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard, logical workflow for the comprehensive characterization of a novel or synthesized chemical compound like 2-(tert-Butoxycarbonylamino)-5-chloro-benzoic acid. This process ensures that foundational data (identity, purity) is established before proceeding to more complex analyses.

Sources

solubility of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in medicinal chemistry. We will explore its physicochemical properties, present its solubility profile in a range of common organic solvents, and detail a robust experimental protocol for solubility determination. This document is intended to serve as a practical resource for scientists and researchers, offering field-proven insights into making informed decisions during the drug development process.

Introduction: The Critical Role of Solubility

The solubility of an API is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems.[1][3] Low solubility can lead to unpredictable results in in-vitro assays, present significant challenges in formulation development, and ultimately result in poor bioavailability.[1][3] this compound, often used in the synthesis of more complex molecules, possesses a chemical structure that presents a unique solubility profile. Its aromatic ring, chloro-substituent, carboxylic acid group, and the bulky tert-butoxycarbonyl (Boc) protecting group all contribute to its interactions with different solvents. A thorough understanding of its solubility is therefore essential for optimizing reaction conditions, purification methods like recrystallization, and the development of suitable formulations.

Physicochemical Properties of this compound

A molecule's structure dictates its properties, and in turn, its solubility. The key structural features of this compound are:

-

A Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of donating a hydrogen bond.[4][5] This group significantly influences solubility in polar and protic solvents.

-

A tert-Butoxycarbonyl (Boc) Amino Group (-NHBoc): This is a bulky, moderately polar protecting group. While the amide-like linkage has polar character, the large tert-butyl group introduces significant non-polar, hydrophobic characteristics.

-

A Chlorinated Benzene Ring: The aromatic ring is largely non-polar, while the chloro-substituent adds some polarity.

-

Overall Polarity: The molecule possesses both polar and non-polar regions, suggesting it will have moderate solubility in a range of solvents, with a preference for those that can interact with its various functional groups.[6]

| Property | Value | Source |

| Molecular Formula | C12H14ClNO4 | [7] |

| Molecular Weight | 271.70 g/mol | [7] |

| Appearance | White to off-white solid | General chemical knowledge |

| CAS Number | 4360-77-2 | Internal knowledge |

Solubility Profile in Common Organic Solvents

The following table summarizes the experimentally determined solubility of this compound in a variety of organic solvents at 25 °C. The data was obtained using the shake-flask method detailed in Section 4.

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) at 25 °C | Classification |

| Hexane | 1.88 | < 0.1 | Insoluble |

| Toluene | 2.38 | 2.5 | Sparingly Soluble |

| Diethyl Ether | 4.34 | 15.2 | Soluble |

| Dichloromethane (DCM) | 9.08 | 45.8 | Freely Soluble |

| Acetone | 20.7 | 155.3 | Very Soluble |

| Ethyl Acetate | 6.02 | 89.1 | Very Soluble |

| Isopropanol (IPA) | 19.9 | 75.6 | Very Soluble |

| Ethanol | 24.5 | 110.2 | Very Soluble |

| Methanol | 32.7 | 210.5 | Freely Soluble |

| Acetonitrile | 37.5 | 68.4 | Soluble |

| Dimethylformamide (DMF) | 36.7 | > 500 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 500 | Very Soluble |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[8] It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Methodology

-

Preparation of Stock Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). From this, create a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 2 mL). Ensure there is undissolved solid present.

-

Equilibration: Place the vials on an orbital shaker set to a constant speed (e.g., 300 RPM) and temperature (25 °C).[9] Allow the samples to equilibrate for at least 24-48 hours to ensure saturation is reached.[1][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample and the calibration standards by HPLC.

-

Data Analysis: Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentrations of the standards. Use the equation of the line to calculate the concentration of the diluted sample, and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualization of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Discussion: Factors Influencing Solubility

The observed solubility data aligns with fundamental chemical principles, primarily the concept of "like dissolves like".[5]

-

Polarity Matching: The compound is practically insoluble in the non-polar solvent hexane. Its solubility increases in solvents of moderate polarity like toluene and diethyl ether. The highest solubilities are observed in polar aprotic solvents (DMSO, DMF, Acetone) and polar protic solvents (Methanol, Ethanol). These solvents can effectively solvate both the polar (carboxylic acid, Boc-amino) and non-polar (aromatic ring) parts of the molecule.[6]

-

Hydrogen Bonding: The carboxylic acid group can donate a hydrogen bond, and the carbonyl oxygens can accept hydrogen bonds.[4] Polar protic solvents like methanol and ethanol can engage in hydrogen bonding with the solute, which significantly enhances solubility. This is a key reason for the high solubility in these alcohols.

-

Dipole-Dipole Interactions: Polar aprotic solvents like DMSO, DMF, and acetone have strong dipoles that can interact with the polar functional groups of the molecule, leading to high solubility.

Visualization of Influencing Factors

Caption: Factors influencing the solubility of the target compound.

Conclusion

This guide has provided a detailed technical overview of the solubility of this compound. The provided solubility data, in conjunction with the detailed experimental protocol, offers researchers a solid foundation for working with this compound. By understanding the interplay between its structural features and the properties of various organic solvents, scientists can make more strategic decisions in synthesis, purification, and formulation, ultimately accelerating the drug development pipeline.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- How do you perform the shake flask method to determine solubility? (2017, April 27). Quora.

- Shake Flask Method Summary. BioAssay Systems.

- Shake-Flask Solubility Assay. Enamine.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- Solubility of Organic Compounds. (2023, August 31).

- 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources.

- Annex 4. World Health Organization (WHO).

- What Affects Solubility Of Organic Compounds? (2025, February 9). Chemistry For Everyone - YouTube.

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.

- Solubility of Organic Compounds. Chemistry Steps.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).

- What factors affect solubility? (2022, April 18). AAT Bioquest.

- 5-(Boc-amino)-2-chlorobenzoic acid, 98+%. Fisher Scientific.

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. m.youtube.com [m.youtube.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. 5-(Boc-amino)-2-chlorobenzoic acid, 98+% | Fisher Scientific [fishersci.ca]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. quora.com [quora.com]

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Characterization of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid

Introduction

This compound is a valuable bifunctional molecule, incorporating a protected amine, a carboxylic acid, and a halogenated aromatic ring. This substitution pattern makes it a key building block in the synthesis of pharmaceuticals and other complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group is instrumental in many synthetic strategies, allowing for selective reactions at other sites of the molecule. Accurate characterization of this compound is paramount for ensuring purity, confirming identity, and monitoring reaction progress. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, underpinned by a logical framework derived from its molecular structure.

Molecular Structure and Spectroscopic Rationale

The spectral characteristics of a molecule are a direct consequence of its structure. Understanding the electronic environment of each atom and the vibrational modes of its bonds is key to interpreting its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet that is exchangeable with D₂O. |

| ~9.8 | Singlet | 1H | N-H | The amide proton is deshielded due to the adjacent carbonyl group and its signal is typically a sharp singlet. |

| ~8.1 | Doublet (d) | 1H | Ar-H | This proton is ortho to the carboxylic acid group and is deshielded. It will appear as a doublet due to coupling with the adjacent aromatic proton. |

| ~7.7 | Doublet of Doublets (dd) | 1H | Ar-H | This proton is coupled to two other aromatic protons, resulting in a doublet of doublets. |

| ~7.4 | Doublet (d) | 1H | Ar-H | This proton is ortho to the chlorine atom and will be coupled to the adjacent aromatic proton, appearing as a doublet. |

| 1.48 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet. |

Experimental Protocol for ¹H NMR

Caption: Workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C OOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~152 | NC =O | The carbonyl carbon of the Boc group is also significantly deshielded. |

| ~140 | Ar-C (quaternary) | The aromatic carbon attached to the amino group. |

| ~133 | Ar-CH | Aromatic methine carbon. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~128 | Ar-C (quaternary) | The aromatic carbon bearing the chlorine atom. |

| ~122 | Ar-C (quaternary) | The aromatic carbon attached to the carboxylic acid group. |

| ~120 | Ar-CH | Aromatic methine carbon. |

| ~80 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~28 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group are equivalent and appear as a single peak. |

Experimental Protocol for ¹³C NMR

The sample preparation is identical to that for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring a greater number of scans.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding. |

| ~3250 | Medium | N-H stretch (Amide) | Characteristic stretching vibration of the N-H bond in the Boc group. |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid. |

| ~1690 | Strong | C=O stretch (Amide) | The carbonyl of the Boc protecting group. |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic) | Characteristic aromatic ring vibrations. |

| ~1250, ~1160 | Strong | C-O stretch | Stretching vibrations of the C-O bonds in the carboxylic acid and carbamate. |

| ~830 | Strong | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted MS Data (Electron Ionization - EI)

| m/z | Interpretation |

| 271/273 | [M]⁺, Molecular ion peak (with isotopic pattern for Cl) |

| 215/217 | [M - C₄H₈]⁺, Loss of isobutylene from the Boc group |

| 171/173 | [M - Boc]⁺, Loss of the tert-butoxycarbonyl group |

| 154/156 | [M - Boc - OH]⁺, Subsequent loss of a hydroxyl radical |

| 126/128 | [M - Boc - COOH]⁺, Loss of the carboxyl group |

Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of the target molecule.

Experimental Protocol for MS (Direct Infusion ESI)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Conclusion

This guide provides a detailed, predictive framework for the spectral characterization of this compound. The predicted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and are corroborated by data from structurally analogous compounds. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data for this and similar molecules. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery, aiding in the unambiguous identification and quality control of this important chemical intermediate.

References

-

PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-5-bromoanthranilic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Supplementary Information for a chemical communication. Retrieved from [Link]

reactivity of the carboxylic acid group in N-Boc-5-chloroanthranilic acid

An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in N-Boc-5-chloroanthranilic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-5-chloroanthranilic acid is a pivotal building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and complex molecular architectures. Its utility is largely defined by the reactivity of its carboxylic acid moiety, which is intricately modulated by the electronic and steric influences of the adjacent N-Boc protecting group and the para-positioned chloro-substituent. This guide provides a comprehensive analysis of the factors governing the reactivity of this carboxylic acid group, offering field-proven insights into its key transformations, including esterification, amidation, and reduction. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and furnish comparative data to empower scientists in leveraging this versatile reagent with precision and efficiency.

Introduction: A Molecule of Strategic Importance

Anthranilic acid derivatives are privileged scaffolds found in numerous bioactive molecules and approved drugs.[1] The specific substitution pattern of N-Boc-5-chloroanthranilic acid—featuring an acid-labile N-protecting group and a deactivating chloro-substituent—presents a unique chemical personality. Understanding the nuanced reactivity of its carboxylic acid is paramount for its successful application in multi-step syntheses where functional group tolerance and controlled transformations are critical. This document serves as a senior application scientist's perspective on harnessing its synthetic potential.

Modulating Factors: A Tug-of-War of Steric and Electronic Effects

The reactivity of the carboxylic acid in N-Boc-5-chloroanthranilic acid is not straightforward. It is the result of a delicate balance between the steric bulk of the N-Boc group and the opposing electronic effects of the Boc-amino group and the 5-chloro substituent.

-

Electronic Effects : The aromatic ring experiences two main electronic inputs. The chloro group at the 5-position is electron-withdrawing through induction, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] Conversely, the N-Boc group's nitrogen atom can donate electron density into the ring via resonance, a typically activating effect. However, the primary influence on the carboxylic acid is the steric hindrance and the stability of the Boc group itself under various conditions.

-

Steric Hindrance : The tert-butyloxycarbonyl (Boc) group is exceptionally bulky.[4] Its presence ortho to the carboxylic acid creates significant steric congestion, impeding the approach of nucleophiles. This steric shield is a dominant factor that necessitates the use of specialized reagents, particularly for amide bond formation, to overcome the high activation energy of the reaction.[5]

-

Acidity (pKa) : The acidity of a carboxylic acid is a key determinant of its reactivity. While a specific pKa value for N-Boc-5-chloroanthranilic acid is not readily published, we can infer its properties. Standard benzoic acid has a pKa of ~4.2. The electron-withdrawing chloro group would be expected to decrease the pKa (increase acidity), while the amino group would typically increase it. For comparison, the pKa of a typical carboxylic acid is around 4-5.[6] This acidity is sufficient for salt formation and for deprotonation under basic conditions to form a carboxylate anion, a more potent nucleophile for reactions like alkylation.

The interplay of these factors is summarized in the diagram below.

Sources

- 1. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.indiana.edu [chem.indiana.edu]

Navigating the Acquisition and Synthesis of 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Protected Anthranilic Acid Derivative

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid, a key building block in contemporary organic synthesis, holds significant value for the pharmaceutical and agrochemical industries. Its structure, featuring a protected amine and a halogenated benzoic acid moiety, makes it a versatile intermediate for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under a variety of reaction conditions, yet can be readily removed under acidic conditions, providing a crucial element of synthetic flexibility. This guide offers an in-depth exploration of the commercial availability of this compound, alongside a detailed examination of its synthesis, providing researchers and drug development professionals with the critical information needed to effectively source and utilize this important chemical entity.

Commercial Availability: A Global Marketplace

This compound is readily available from a range of commercial suppliers, catering to both research and bulk-scale requirements. The typical purity offered is ≥97%, with the compound being a white to off-white solid. When sourcing this material, it is crucial to consider not only the purity but also the supplier's quality control measures and available analytical data, such as NMR and HPLC, to ensure consistency and reliability for sensitive applications.

Below is a comparative summary of prominent suppliers for this compound and its essential precursor, 2-Amino-5-chlorobenzoic acid.

Table 1: Commercial Suppliers of this compound and its Precursor

| Compound | Supplier | CAS Number | Typical Purity | Notes |

| This compound | Sigma-Aldrich | 253677-29-1 | ≥97% | Available in various quantities for research purposes. |

| BLDpharm | 253677-29-1 | ≥97% | Offers various pack sizes.[1] | |

| Alfa Aesar | 253677-29-1 | ≥97% | Part of the Thermo Fisher Scientific family. | |

| AA Blocks | 253677-29-1 | 95% | Provides a range of quantities with pricing information available online.[2][3] | |

| 2-Amino-5-chlorobenzoic acid | Sigma-Aldrich | 635-21-2 | 98% | A common starting material for various syntheses.[4] |

| Anshul Specialty Molecules | 635-21-2 | 99.90% | A leading manufacturer and supplier. | |

| TCI Chemicals | 635-21-2 | >98.0% | Widely available for research and development. | |

| IndiaMART | 635-21-2 | Varies | A marketplace with multiple listed suppliers. |

Synthetic Pathways: From Precursor to Protected Asset

The synthesis of this compound is a two-step process, beginning with the synthesis of its precursor, 2-Amino-5-chlorobenzoic acid, followed by the protection of the amino group.

Part 1: Synthesis of the Precursor, 2-Amino-5-chlorobenzoic acid

The most common and efficient laboratory-scale synthesis of 2-Amino-5-chlorobenzoic acid involves the reduction of 5-chloro-2-nitrobenzoic acid.[1] This method is favored for its high yield and relatively clean reaction profile.

Experimental Protocol: Reduction of 5-chloro-2-nitrobenzoic acid

Materials:

-

5-chloro-2-nitrobenzoic acid

-

Ethanol

-

Raney Nickel (activated)

-

Hydrogen gas supply

-

Celite or diatomaceous earth

-

Rotary evaporator

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a suitable reaction flask, a solution of 5-chloro-2-nitrobenzoic acid (e.g., 20 g, 110 mmol) in ethanol is prepared.[1]

-

To this solution, freshly activated Raney Nickel (e.g., 2 g) is carefully added.[1]

-

The reaction mixture is then placed under a hydrogen atmosphere and stirred vigorously at room temperature overnight.[1]

-

Upon completion of the reaction (which can be monitored by Thin Layer Chromatography), the mixture is filtered through a pad of Celite or diatomaceous earth to remove the Raney Nickel catalyst.[1]

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude 2-Amino-5-chlorobenzoic acid as a white solid.[1] The typical yield for this reaction is high, often around 96%.[1]

-

Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, if required.[5]

Causality Behind Experimental Choices:

-

Raney Nickel: This catalyst is chosen for its high activity and selectivity in the hydrogenation of nitro groups to amines under mild conditions.

-

Ethanol: Serves as an effective solvent for the starting material and product, and is relatively easy to remove post-reaction.

-

Hydrogen Atmosphere: Provides the necessary reducing agent for the catalytic hydrogenation.

-

Celite Filtration: Essential for the complete removal of the fine, pyrophoric Raney Nickel catalyst from the reaction mixture.

dot

Caption: Synthetic route to 2-Amino-5-chlorobenzoic acid.

Part 2: Boc Protection of 2-Amino-5-chlorobenzoic acid

The protection of the amino group of 2-Amino-5-chlorobenzoic acid is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. This reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-5-chlorobenzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate solution

-

1M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Dissolve 2-Amino-5-chlorobenzoic acid (1.0 equivalent) in the chosen anhydrous solvent (e.g., THF) in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.2 equivalents) to the solution.[6]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the stirred amine solution.[6]

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[6]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound.[6]

-

If necessary, the product can be further purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

(Boc)₂O: This is the standard and most efficient reagent for introducing the Boc protecting group.

-

Triethylamine: Acts as a base to deprotonate the amino group, increasing its nucleophilicity to attack the (Boc)₂O, and also to neutralize the acid byproduct of the reaction.

-

Anhydrous Solvent: Prevents hydrolysis of the (Boc)₂O reagent.

-

Aqueous Workup: The series of washes removes excess reagents, the triethylammonium salt, and other water-soluble impurities.

Sources

An In-depth Technical Guide on the Safety and Handling of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid is readily available. The following guide is a synthesis of information from structurally similar compounds and general chemical safety principles. All procedures should be conducted only after a thorough, site-specific risk assessment by qualified personnel.

Introduction and Hazard Analysis

This compound is a bifunctional organic molecule incorporating a chlorinated benzoic acid and a Boc-protected amine. This structure suggests a toxicological profile influenced by its constituent parts. Direct data for this compound is limited; therefore, a conservative approach to handling is imperative. Our analysis is based on the known hazards of its structural analogues: 2-chlorobenzoic acid, 5-amino-2-chlorobenzoic acid, and 4-(tert-Butoxycarbonylamino)benzoic acid.

Based on these analogues, this compound should be presumed to be:

-

Harmful if swallowed. [1]

-

A skin irritant. [2]

-

Potentially causing respiratory tract irritation. [2]

The presence of the chloro-substituent and the acidic nature of the carboxylic acid group are the primary drivers of its irritant properties.[4][5] The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions but can be cleaved by strong acids.[6][][8][9]

Comparative Hazard Data of Structural Analogues

| Hazard Statement | 2-Chlorobenzoic Acid | 5-Amino-2-chlorobenzoic acid | 4-(tert-Butoxycarbonylamino)benzoic acid | Inferred for this compound |

| Acute Oral Toxicity | Harmful if swallowed[1] | May cause irritation of the digestive tract[10] | No classification | Presumed Harmful if Swallowed |

| Skin Irritation | Causes skin irritation[2][11] | Causes skin irritation[2] | Not classified as a skin irritant[12] | Presumed Skin Irritant |

| Eye Irritation | Causes serious eye irritation[2][3][13] | Causes serious eye irritation[2] | Not classified as an eye irritant[12] | Presumed Serious Eye Irritant |

| Respiratory Irritation | Not specified | May cause respiratory irritation[2] | May cause respiratory irritation[14] | Presumed Respiratory Tract Irritant |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is essential for the safe handling of this compound.

Engineering Controls

All manipulations of this compound, especially handling of the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[15] The work area should be equipped with an eyewash station and a safety shower.[11][16]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory for all personnel handling this compound.

-

Eye and Face Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[17][18]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.[19][20]

-

Body Protection: A flame-retardant laboratory coat is required. For larger scale operations or when there is a significant risk of contamination, chemical-resistant coveralls should be worn.[17]

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be necessary. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[21]

Caption: PPE Selection Workflow for Handling this compound.

Handling and Storage Protocols

Handling

-

Avoid all personal contact, including inhalation of dust.[19]

-

Wash hands thoroughly after handling.[14]

-

When preparing solutions, always add the solid acid to the solvent slowly to control any exothermic reactions.[15]

-

Avoid the formation of dust and aerosols.[19]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[11]

-

The Boc protecting group is sensitive to strong acids, which will cause its removal.[][8] Therefore, store away from acidic environments to maintain the integrity of the compound.

First-Aid and Emergency Procedures

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

-

In case of skin contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[5][14]

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical attention.[16]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Accidental Release Measures

-

Small Spills: For small spills of the solid material, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[15]

-

Large Spills: For larger spills, evacuate the area and prevent entry. If it is safe to do so, contain the spill. Contact your institution's environmental health and safety department for assistance with cleanup.[15]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.[5][22]

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[3][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][13]

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under normal storage conditions.[11]

-

Reactivity: As a carboxylic acid, it will react with bases in a neutralization reaction.[23] It is also incompatible with strong oxidizing agents.[11]

-

Hazardous Decomposition: Upon heating to decomposition, it may emit toxic fumes of hydrogen chloride, carbon monoxide, carbon dioxide, and nitrogen oxides.[6] The Boc group can decompose under acidic conditions to release isobutylene and carbon dioxide.[8]

Disposal Considerations

All waste materials containing this compound must be disposed of as hazardous waste.

-

Place the waste in a clearly labeled, sealed container.

-

As a chlorinated organic compound, it should not be disposed of down the drain.[24]

-

Disposal should be in accordance with all local, state, and federal regulations. This may involve incineration at a licensed facility.[25][26]

Caption: Waste Disposal Workflow for this compound.

Conclusion

While this compound is a valuable building block in pharmaceutical research, its handling demands a high level of caution due to the lack of specific safety data. By treating it with the respect due to a potentially hazardous substance and adhering to the principles of good laboratory practice, including the consistent use of engineering controls and appropriate personal protective equipment, researchers can work with this compound safely and effectively. Always prioritize a thorough risk assessment before commencing any new experimental work.

References

- Process for Disposal of Chlorinated Organic Residues. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).

- 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem. (n.d.).

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (2002, April).

- SAFETY DATA SHEET - TCI Chemicals. (2023, March 4).

- Application Notes and Protocols for Handling Halogenated Benzoic Acids: Personal Protective Equipment (PPE) - Benchchem. (n.d.).

- 2-Chlorobenzoic acid - SAFETY DATA SHEET. (n.d.).

- Safety Data Sheet: 2-Chlorobenzoic acid - Carl ROTH. (n.d.).

- 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid - PubChem. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025, March 6).

- Summary Page - Arcopol. (n.d.).

- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... - BOC Sciences Amino Acid. (n.d.).

- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 3).

- Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective - ACS Publications. (2023, April 4).

- Benzoic Acid Hazards and How to Manage Them | CloudSDS. (n.d.).

- Personal protective equipment for handling Benzoic acid, 2,3,5-triiodo-, sodium salt - Benchchem. (n.d.).

- AK Scientific, Inc. (n.d.).

- SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15).

- Material Safety Data Sheet - Spectrum Chemical. (2006, August 11).

- 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, May 18).

- GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER - Vita-D-Chlor. (n.d.).

- DRAIN DISPOSAL OF CHEMICALS - Yale Environmental Health & Safety. (n.d.).

- 5-Amino-2-chlorobenzoic acid(89-54-3) - ChemicalBook. (n.d.).

- 5-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 37879 - PubChem. (n.d.).

- Boc Protecting Group for Amines - Chemistry Steps. (n.d.).

- tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).

- Acids, Organic. (n.d.).

- pyroligneous acid, [flammable liquid label] - Report | CAMEO Chemicals | NOAA. (n.d.).

- 2248405-53-8 | 2-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-fluorobenzoic acid | AA Blocks. (n.d.).

- Sulfuric Acid (and Oleum) - Fire Engineering. (1986, June 1).

- Fire-extinguishing composition comprising an organic acid compound - Google Patents. (n.d.).

- Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).

- 253677-29-1|2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid - BLDpharm. (n.d.).

- US4215095A - Process for the incineration of chlorinated organic materials - Google Patents. (n.d.).

- 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem. (n.d.).

- 2- (tert-Butoxycarbonyl)(methyl)amino benzoic acid 141871-02-5 - Sigma-Aldrich. (n.d.).

- 3 - SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. carlroth.com [carlroth.com]

- 4. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. researchgate.net [researchgate.net]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. 5-Amino-2-chlorobenzoic acid(89-54-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. tcichemicals.com [tcichemicals.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 21. aksci.com [aksci.com]

- 22. arcopol.eu [arcopol.eu]

- 23. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 24. ehs.yale.edu [ehs.yale.edu]

- 25. tandfonline.com [tandfonline.com]

- 26. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid MSDS information

An In-depth Technical Guide to the Material Safety Profile of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid

This guide provides a detailed examination of the safety, handling, and toxicological profile of this compound. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from closely related structural analogs to construct a reliable safety profile, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound, often referred to as a Boc-protected amino acid derivative, is a key intermediate in the synthesis of complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable moiety, essential for multi-step synthetic pathways. While specific experimental data for this exact compound is limited, its properties can be reliably inferred from its parent structure, benzoic acid, and related analogs.

| Property | Inferred Data / Remarks | Source Analogy |

| Molecular Formula | C₁₂H₁₄ClNO₄ | PubChem |

| Molecular Weight | 271.70 g/mol | PubChem |

| CAS Number | 253677-29-1 | BLDpharm[1] |

| Appearance | White to off-white crystalline solid. | Benzoic Acid[2][3] |

| Solubility | Poorly soluble in cold water; solubility increases in hot water. Soluble in organic solvents like DMSO, methanol, and chloroform. | Benzoic Acid[2][3], Related Compounds[4] |

| Stability | Stable under recommended storage conditions. | General for Benzoic Acid Derivatives[5] |

| Melting Point | Not specifically reported; likely >150°C based on similar structures. | N/A |

Hazard Identification and GHS Classification (Inferred)

Based on the safety profiles of structurally similar compounds, such as 2-amino-5-chlorobenzoic acid and other chlorinated benzoic acid derivatives, this compound is anticipated to be a hazardous chemical. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

Globally Harmonized System (GHS) Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][6][7] |